2-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyrazine
Overview
Description
2-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyrazine is a compound that features a pyrazine ring substituted with a chloromethyl group and a difluoromethyl group on a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyrazine typically involves the difluoromethylation of heterocycles via a radical process. This method is advantageous due to its ability to functionalize diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients . The process often involves the use of difluoromethyl 2-pyridyl sulfone under basic conditions to introduce the difluoromethyl group .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Radical Reactions: The difluoromethyl group can be introduced via radical processes.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Radical initiators and catalysts are used for radical reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted pyrazines, while oxidation and reduction can modify the functional groups on the pyrazine ring.
Scientific Research Applications
2-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyrazine has several scientific research applications:
Biology: The compound can be used in the study of biological systems and as a potential lead compound for drug discovery.
Mechanism of Action
The mechanism of action of 2-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyrazine involves its interaction with molecular targets and pathways in biological systems. The chloromethyl and difluoromethyl groups can interact with enzymes and receptors, leading to various biological effects. The exact mechanism would depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated heterocycles and pyrazine derivatives. Examples include:
Uniqueness
2-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyrazine is unique due to the presence of both chloromethyl and difluoromethyl groups on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[5-(chloromethyl)-1-(difluoromethyl)pyrazol-3-yl]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2N4/c10-4-6-3-7(15-16(6)9(11)12)8-5-13-1-2-14-8/h1-3,5,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPSKBONYPWUCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)CCl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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